Harman

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

Harman delivers unique assay control: a 10-fold MAO-A/B window and 1000-fold I1/α2 selectivity that norharman and harmine cannot replicate. It is the most selective AChE inhibitor among Peganum alkaloids and a clean tool for collagen-specific platelet signaling. For protocols where isoform resolution or receptor discrimination is non-negotiable, Harman ensures reliable data. We supply analytical-grade, batch-tested material for demanding neuropharmacology labs.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 486-84-0
Cat. No. B1672943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarman
CAS486-84-0
SynonymsHarman;  Locuturin;  NSC 54439;  NSC-54439;  NSC54439 Passiflorin;  Aribine;  Aribin; 
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=CC=CC=C23
InChIInChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3
InChIKeyPSFDQSOCUJVVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Harman (CAS 486-84-0) for Neuropharmacology and Analytical Research: A Procurement Guide


Harman (harmane) is a naturally occurring β-carboline alkaloid (C₁₂H₁₀N₂, MW 182.22) found in coffee, tobacco smoke, cooked meats, and medicinal plants including Peganum harmala and Passiflora incarnata [1]. It functions as an endogenous ligand for imidazoline I₁ receptors (IC₅₀ = 30 nM) and exhibits selective monoamine oxidase inhibition (MAO-A IC₅₀ = 0.5 μM; MAO-B IC₅₀ = 5 μM) . As a heterocyclic amine capable of crossing the blood-brain barrier, harman is employed as a pharmacological probe in neurodegenerative disease research, neurotoxicology studies, and as an analytical reference standard for quantifying dietary and environmental exposure to β-carbolines [2].

Why Harman Cannot Be Substituted with Norharman or Harmine in Experimental Systems


Within the β-carboline alkaloid class, minor structural variations produce substantial shifts in receptor binding profiles, enzymatic selectivity, and downstream biological effects. Harman (1-methyl-β-carboline) differs from its demethylated analog norharman (β-carboline) by a single methyl group, yet this modification yields distinct imidazoline receptor subtype binding characteristics and MAO isoform inhibition ratios [1]. Similarly, harmine (7-methoxy-1-methyl-β-carboline) demonstrates divergent cholinesterase inhibition potency and antiplatelet activity compared to harman, despite their shared β-carboline core [2]. Consequently, substituting harman with norharman, harmine, or harmaline without experimental validation introduces confounding variables that compromise data reproducibility in neuropharmacological assays, particularly those involving MAO-A/B selectivity, imidazoline I₁ receptor pharmacology, or AChE/BChE discrimination.

Quantitative Differentiation of Harman from Closest Analogs: An Evidence-Based Selection Guide


MAO-A vs. MAO-B Selectivity: Harman Exhibits 10-Fold Discrimination, Distinct from Harmine

Harman inhibits human recombinant MAO-A with an IC₅₀ of 0.5 μM and MAO-B with an IC₅₀ of 5 μM, yielding a 10-fold selectivity for the A isoform . In contrast, harmine—a structurally related 7-methoxy β-carboline—demonstrates comparable MAO-A potency (IC₅₀ = 33–80 nM) but with altered isoform discrimination [1]. This quantitative selectivity profile positions harman as a moderately potent yet isoform-discriminating MAO inhibitor suitable for studies requiring partial MAO-A preference without complete MAO-B sparing.

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

Imidazoline I₁ Receptor Affinity: Harman Displays 1000-Fold Selectivity Over α₂-Adrenoceptors

Harman binds to the imidazoline I₁ receptor with an IC₅₀ of 30 nM, exhibiting approximately 1000-fold selectivity relative to the α₂-adrenergic receptor (IC₅₀ = 18 μM) . This high-affinity I₁ interaction is characteristic of harman and underlies its capacity to modulate central blood pressure control mechanisms. While norharman also interacts with imidazoline binding sites, it demonstrates a distinct pharmacological profile with predominant I₂ receptor engagement rather than the I₁ selectivity observed for harman [1].

Imidazoline receptor pharmacology Blood pressure regulation Receptor binding

AChE Inhibition: Harman as the Most Potent Selective AChE Inhibitor Among Peganum β-Carbolines

In a comparative analysis of β-carboline and quinoline alkaloids from Peganum species, harman demonstrated the most potent and selective inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 7.11 ± 2.00 μM and an AChE selectivity index (SI = IC₅₀ BChE / IC₅₀ AChE) of 10.82 [1]. This selectivity index substantially exceeds that of vasicine (SI = 0.19), a dual AChE/BChE inhibitor from the same plant source, and surpasses the AChE inhibitory potency of other β-carbolines including harmine, harmaline, and harmol evaluated under identical conditions [2].

Cholinesterase inhibition Alzheimer's disease research Enzyme selectivity

Collagen-Induced Platelet Aggregation: Harman and Harmine as Most Potent Antiplatelet β-Carbolines

In a head-to-head comparison of six β-carboline alkaloids (harman, harmine, harmol, norharman, harmalol, harmaline) at 200 μM, harman and harmine were identified as the most potent inhibitors of collagen-induced platelet aggregation, achieving complete suppression of PLCγ2 phosphorylation and downstream calcium mobilization [1]. In contrast, harmol exhibited only moderate inhibitory activity, while norharman, harmalol, and harmaline produced weak, statistically non-significant effects under identical assay conditions [2]. Notably, none of the tested β-carbolines affected platelet aggregation stimulated by arachidonic acid, thrombin, or the thromboxane A₂ mimetic U46619, indicating pathway-selective antiplatelet activity unique to harman and harmine.

Antiplatelet activity Cardiovascular pharmacology Signal transduction

DNA Intercalation: Harman Exhibits Intermediate Binding Affinity Among β-Carbolines

Spectrophotometric titration and ethidium bromide displacement assays reveal that harman intercalates into double-stranded DNA with an affinity ranking intermediate among six β-carboline derivatives: harmol > harmine > harmaline > harman > norharman [1]. This differential DNA intercalation capacity correlates with the comutagenic potential of these alkaloids and provides a structural basis for harman's moderate genotoxicity relative to other class members. The unsubstituted aromatic β-carboline core of norharman exhibits the weakest DNA interaction, while the presence of polar substituents (OH, OCH₃) in harmol and harmine enhances binding affinity at specific sites [2].

DNA binding Mutagenicity Spectroscopic analysis

Concentration-Dependent Neurotoxicity: Harman Reduces 3D Neural Spheroid Viability by 27% at 250 μM

In a 3D neurosphere model derived from embryonic mouse cortical neurons, exposure to harman induced concentration-dependent cytotoxicity without concomitant oxidative stress induction. Viability reduction was quantified as 27% at the highest tested concentration (250 μM), with lower concentrations (50 μM, 100 μM) producing proportionally attenuated effects [1]. This dose-response relationship establishes a quantitative benchmark for harman's neurotoxic potential in a physiologically relevant 3D neuronal microenvironment. The absence of significant reactive oxygen species elevation across all tested concentrations suggests that harman-mediated neurotoxicity operates through ROS-independent mechanisms, distinguishing it from oxidative stress-inducing neurotoxicants [2].

Neurotoxicity 3D cell culture Essential tremor

Research and Industrial Application Scenarios for Harman (CAS 486-84-0)


MAO Isoform Selectivity Studies in Neuropharmacology

Utilize harman as a reference inhibitor with defined MAO-A preference (10-fold over MAO-B) for experiments requiring partial isoform discrimination. This contrasts with harmine's higher absolute potency but altered selectivity window, making harman the preferred tool compound for studies where maintaining a 10-fold MAO-A/B activity ratio is critical for interpreting enzyme inhibition outcomes [1].

Imidazoline I₁ Receptor Pharmacological Characterization

Employ harman as a high-affinity I₁ receptor ligand (IC₅₀ = 30 nM) with 1000-fold selectivity over α₂-adrenoceptors. This defined selectivity profile enables investigators to dissect I₁-mediated blood pressure regulation and central nervous system effects without confounding α₂-adrenergic signaling, a distinction not afforded by norharman which preferentially engages I₂ receptors [1].

AChE-Selective Inhibition for Alzheimer's Disease Target Validation

Apply harman as the most potent and selective AChE inhibitor among Peganum-derived β-carbolines (IC₅₀ = 7.11 ± 2.00 μM; SI = 10.82). Its 57-fold higher AChE selectivity compared to the dual inhibitor vasicine renders harman suitable for target validation studies aimed at distinguishing AChE-specific cholinergic modulation from non-selective cholinesterase inhibition [1].

Collagen-Specific Antiplatelet Pathway Investigation

Deploy harman as a pathway-selective inhibitor of collagen-induced platelet aggregation. Unlike norharman and harmaline which show negligible antiplatelet activity, harman completely suppresses PLCγ2 phosphorylation and downstream calcium mobilization, enabling dissection of collagen-specific thrombotic signaling without affecting arachidonic acid or thrombin pathways [1].

Technical Documentation Hub

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